

methyl 2-bromo-2-methylpropanoate chemical structure and analysis

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Compound of Interest

Compound Name:	methyl 2-bromo-2-methylpropanoate
Cat. No.:	B1346958

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An In-depth Technical Guide to **Methyl 2-Bromo-2-Methylpropanoate**: Structure, Analysis, and Applications

Abstract

Methyl 2-bromo-2-methylpropanoate, also known as methyl 2-bromoisobutyrate, is a pivotal organobromine compound with significant utility in modern chemistry. Its unique structure, featuring a tertiary bromide, makes it an exceptionally effective initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and detailed analytical characterization. It further delves into its primary application in polymer science and its role as a versatile intermediate in organic synthesis, offering field-proven insights for researchers, scientists, and professionals in drug development and material science.

Chemical Identity and Structure

The functionality of **methyl 2-bromo-2-methylpropanoate** is fundamentally derived from its molecular architecture. The presence of a bromine atom on a tertiary carbon atom adjacent to an ester group dictates its chemical reactivity, particularly its efficacy as a polymerization initiator.

Caption: 2D Chemical Structure of **Methyl 2-Bromo-2-Methylpropanoate**.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	methyl 2-bromo-2-methylpropanoate	[1]
Synonyms	Methyl 2-bromo-2-methylpropionate, Methyl 2-bromoisobutyrate, Methyl α -bromoisobutyrate	[1] [2] [3]
CAS Number	23426-63-3	[1] [4] [5]
Molecular Formula	C ₅ H ₉ BrO ₂	[1] [5]
Molecular Weight	181.03 g/mol	[1] [2] [5]
InChI Key	PQUSVJVVRXWKGDUHFFFAOYSA-N	[1] [6]

| Canonical SMILES | CC(C)(C(=O)OC)Br |[\[1\]](#) |

Physicochemical Properties

The physical properties of **methyl 2-bromo-2-methylpropanoate** are essential for its handling, storage, and application in various reaction conditions.

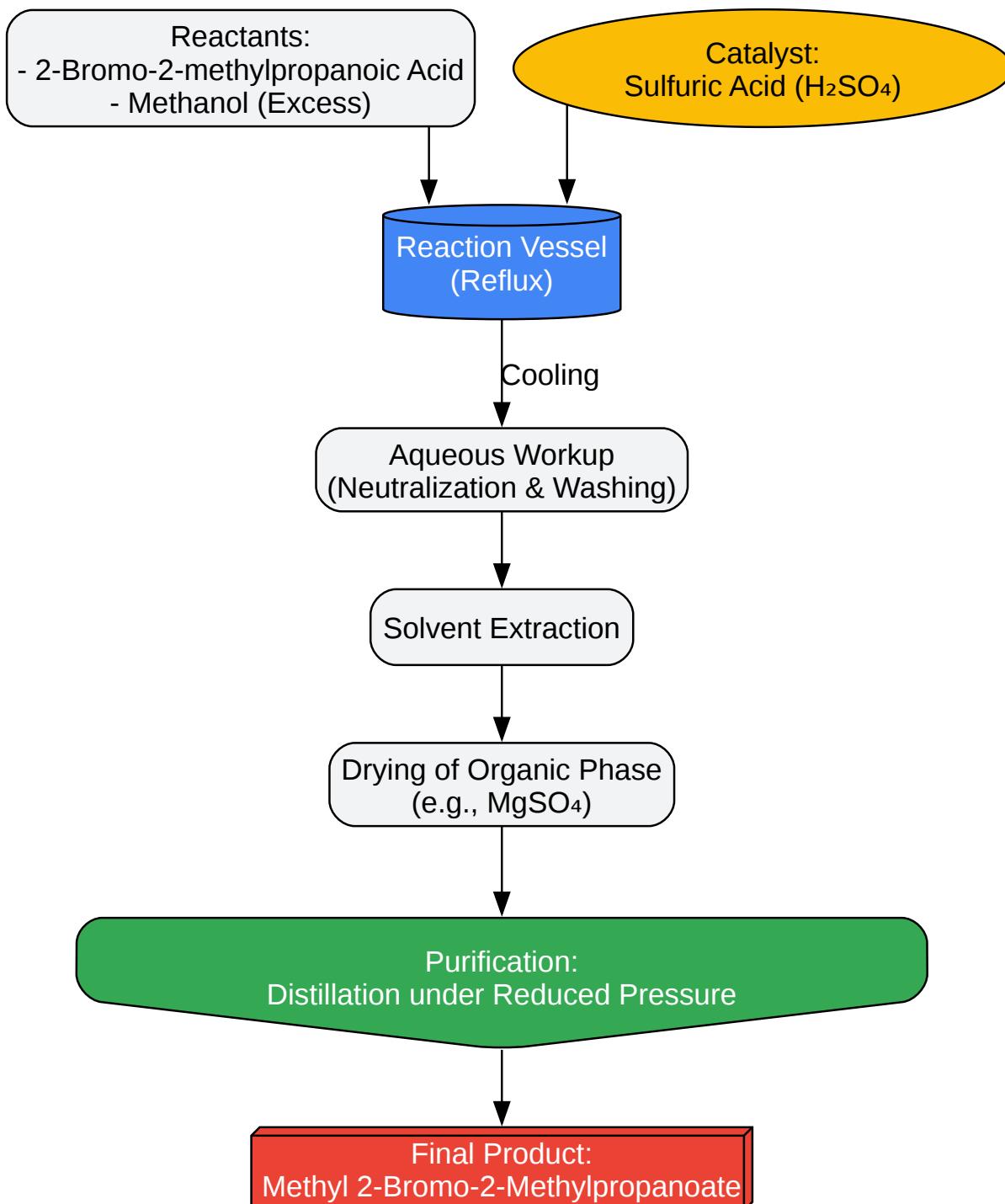
Table 2: Physicochemical Data

Property	Value	Source
Physical State	Colorless to light yellow liquid/oil	[7]
Boiling Point	52 °C at 19 mmHg	
Density	1.399 g/mL at 20 °C	[8]
Flash Point	49 °C	
Solubility	Slightly soluble in Chloroform and Methanol	[7]

| Storage | Recommended <15°C, in a cool, dark place under inert gas (Nitrogen or Argon) | [7] |

Synthesis and Manufacturing

The most common laboratory and industrial synthesis of **methyl 2-bromo-2-methylpropanoate** involves the esterification of 2-bromo-2-methylpropanoic acid with methanol. This reaction is typically acid-catalyzed, often using sulfuric acid, and driven to completion by refluxing the mixture. [9]



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Caption: General workflow for the synthesis of **methyl 2-bromo-2-methylpropanoate**.

Experimental Protocol: Acid-Catalyzed Esterification

- Charging the Reactor: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-2-methylpropanoic acid and an excess of methanol (typically 3-5 equivalents).
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
- Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for several hours (e.g., 2-16 hours), monitoring the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).^[9]
- Workup: After cooling to room temperature, the excess methanol is often removed by rotary evaporation. The residue is then diluted with an organic solvent (e.g., diethyl ether) and washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Isolation: The organic layer is dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by vacuum distillation to yield pure **methyl 2-bromo-2-methylpropanoate**.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of **methyl 2-bromo-2-methylpropanoate**. A combination of spectroscopic and chromatographic methods is employed.

Table 3: Summary of Spectroscopic Data

Technique	Expected Features
¹ H NMR	Two singlets: $\delta \approx 1.9$ ppm (6H, $-\text{C}(\text{CH}_3)_2$) and $\delta \approx 3.8$ ppm (3H, $-\text{OCH}_3$).
¹³ C NMR	Expected peaks for quaternary carbon with bromine, two equivalent methyl carbons, ester carbonyl carbon, and methoxy carbon.
IR Spectroscopy	Strong C=O stretch (~ 1730 - 1750 cm^{-1}), C-O stretch (~ 1100 - 1300 cm^{-1}), and C-Br stretch (~ 500 - 750 cm^{-1}). [10] [11]

| Mass Spec (EI) | Molecular ion peak is often weak or absent. Characteristic M+ and M+2 peaks due to ⁷⁹Br and ⁸¹Br isotopes. Key fragment at m/z 57 corresponding to the tert-butyl cation $[(\text{CH}_3)_3\text{C}]^+$.[\[12\]](#) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is remarkably simple due to the molecule's symmetry. The six protons of the two equivalent methyl groups attached to the tertiary carbon appear as a single sharp singlet. The three protons of the methoxy group also produce a distinct singlet. The absence of adjacent protons for coupling simplifies the spectrum, making it a powerful tool for structural confirmation. The expected chemical shifts are approximately 1.9 ppm for the $\text{C}-(\text{CH}_3)_2$ protons and 3.8 ppm for the $-\text{OCH}_3$ protons in CDCl_3 .[\[13\]](#)[\[14\]](#)
- ¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the two equivalent methyl carbons, the tertiary carbon bonded to bromine, the ester carbonyl carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band between 1730-1750 cm^{-1} is characteristic of the C=O stretching vibration of the ester group.[\[6\]](#) Additional significant peaks include C-H stretching vibrations from the alkyl groups (~ 2860 - 2975 cm^{-1}) and a C-Br stretching absorption in the fingerprint region (~ 500 - 750 cm^{-1}).[\[11\]](#)

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is invaluable for confirming the molecular weight and fragmentation pattern. A key diagnostic feature is the presence of two molecular ion peaks ($[M]^+$ and $[M+2]^+$) of nearly equal intensity, which is characteristic of compounds containing a single bromine atom (due to the natural abundance of the ^{79}Br and ^{81}Br isotopes).[12] Common fragmentation involves the loss of the bromine atom or cleavage of the ester group. The base peak is often observed at m/z 57, corresponding to the stable tert-butyl carbocation.[1][12]

Chromatographic Techniques

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing the purity of **methyl 2-bromo-2-methylpropanoate** and identifying any volatile impurities.[1]
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for analysis, particularly for monitoring reaction progress or for preparative separation.[4] A typical mobile phase might consist of acetonitrile and water with an acid modifier like formic or phosphoric acid.[4]

Key Applications in Research and Industry

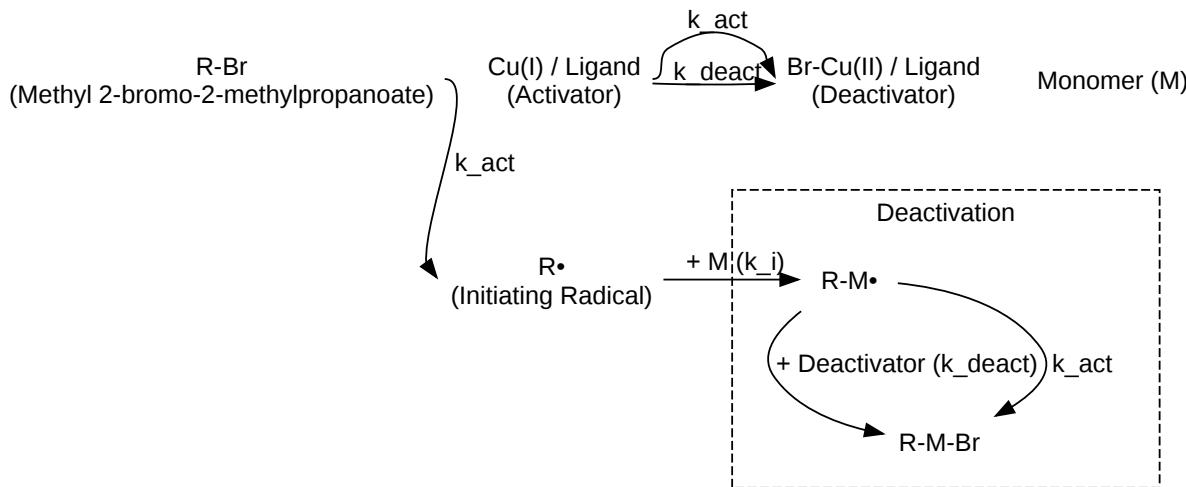
Initiator for Atom Transfer Radical Polymerization (ATRP)

The most prominent application of **methyl 2-bromo-2-methylpropanoate** is as an initiator in Atom Transfer Radical Polymerization (ATRP).[8][15][16] ATRP is a powerful controlled/"living" polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[16][17]

Causality of Efficacy: **Methyl 2-bromo-2-methylpropanoate** is an excellent ATRP initiator for two primary reasons:

- Weak C-Br Bond: The carbon-bromine bond is sufficiently weak to be reversibly cleaved by a transition-metal catalyst (typically a copper(I) complex).

- Stable Radical Formation: Upon cleavage, it generates a relatively stable tertiary radical, which readily initiates the polymerization of monomers like styrenes, acrylates, and methacrylates.[18]



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